Propyne-3,3,3-d1

Description

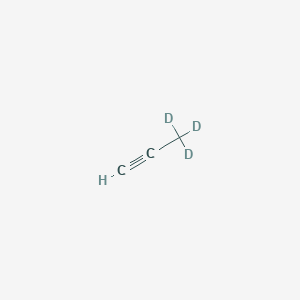

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterioprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156422 | |

| Record name | Propyne-3,3,3-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-73-5 | |

| Record name | Propyne-3,3,3-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne-3,3,3-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13025-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Strategies for Propyne 3,3,3 D1

Methodologies for Site-Specific Deuteration in Alkyne Systems

The synthesis of propyne-3,3,3-d1 requires precise, site-specific introduction of deuterium (B1214612) into the methyl group of the propyne (B1212725) molecule. Various methodologies can be employed to achieve this targeted isotopic labeling.

Deuterium Oxide-Mediated Reactions for Methyl Group Deuteration

A foundational method for producing propyne with a deuterated methyl group involves the reaction of a suitable precursor with deuterium oxide (D₂O). A well-documented approach begins with the synthesis of magnesium carbide (Mg₂C₃). cdnsciencepub.com This carbide is then reacted with deuterium oxide, which results in the formation of fully deuterated propyne (propyne-d₄, CD₃C≡CD). cdnsciencepub.com

To obtain this compound, the acetylenic deuterium in propyne-d₄ must be selectively replaced with a hydrogen atom. This can be accomplished by converting the propyne-d₄ into its mercury derivative, di(propynyl-d₃) mercury ((CD₃C≡C)₂Hg). cdnsciencepub.com Subsequent hydrolysis of this organomercury compound with a protic acid, such as hydrochloric acid (HCl), cleaves the carbon-mercury bond and introduces a proton at the acetylenic position, yielding the desired this compound. cdnsciencepub.com The purity of the final product can be very high, with mass spectrometry indicating up to 98 mole % propyne-d₃. cdnsciencepub.com

Metallation and Subsequent Deuteration Pathways

An alternative strategy for the deuteration of alkynes involves metallation followed by deuterolysis. For terminal alkynes, deprotonation with a strong base, such as an organolithium reagent like n-butyllithium, generates a lithium acetylide. nist.gov While this is typically used to functionalize the acetylenic carbon, analogous principles can be applied to introduce deuterium.

In the context of preparing this compound, a starting material with a pre-deuterated methyl group would be required. If one were to start with a non-deuterated propyne, metallation would occur at the acetylenic position. Subsequent reaction with a deuterium source would yield propyne-1-d1. Therefore, for the synthesis of this compound via this pathway, a precursor such as 1,1,1-trideutero-2-halopropane would be necessary, which could then be dehydrohalogenated to form the target molecule.

Advanced Synthetic Routes for High Isotopic Enrichment

Achieving high isotopic enrichment is crucial for many applications of deuterated compounds. The synthesis of this compound from magnesium carbide and deuterium oxide has been shown to produce a product with high isotopic purity. cdnsciencepub.com The initial propyne-d₄ formed was reported to be 93.3 mole % propyne-d₄ with 6.5 mole % propyne-d₃. cdnsciencepub.com Further purification through the mercury derivative and subsequent hydrolysis can yield this compound with an isotopic purity of 98 mole %. cdnsciencepub.com

Modern catalytic methods offer pathways to high isotopic enrichment for various organic molecules. While not specifically detailed for this compound, copper-catalyzed reactions have been shown to be effective for the deuteration of terminal alkynes with high deuterium incorporation. aip.org These advanced methods often provide milder reaction conditions and greater functional group tolerance, which could be adapted for the synthesis of specifically labeled propynes.

Analytical Verification of Isotopic Purity and Deuterium Incorporation

To confirm the successful synthesis of this compound and to quantify the extent and location of deuterium incorporation, a suite of analytical techniques is employed.

Spectroscopic Techniques for Quantitative Deuteration Analysis

Mass Spectrometry: This technique is fundamental for determining the molecular weight of the synthesized compound and for quantifying the level of deuterium incorporation. For this compound, the molecular ion peak in the mass spectrum would be expected at an m/z corresponding to its molecular weight of approximately 43.08 amu. nist.govacs.org Analysis of the mass spectrum of this compound synthesized from propyne-d₄ showed a 98 mole % purity. cdnsciencepub.com The NIST Chemistry WebBook reports mass spectral data for this compound, showing the appearance potentials for the C₃D₃⁺ and C₃HD₂⁺ fragment ions. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of specific functional groups and for confirming isotopic substitution. The replacement of hydrogen with deuterium results in a shift of vibrational frequencies to lower wavenumbers due to the heavier mass of deuterium. In the IR spectrum of this compound, the characteristic C-H stretching vibration of the acetylenic proton is present, while the bands associated with the methyl C-H stretches are absent. Instead, strong absorption bands corresponding to the C-D stretching and bending vibrations of the deuteromethyl group appear. cdnsciencepub.com Specifically, a strong band in the 1000 to 1150 cm⁻¹ region is indicative of the deuteromethyl group's bending vibrations. cdnsciencepub.com The absence of the band around 2548 cm⁻¹, which is attributed to the acetylenic C-D stretch, confirms the successful replacement of the acetylenic deuterium with hydrogen. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent. A single signal for the acetylenic proton would be observed. In non-deuterated propyne, the signals for the methyl and acetylenic protons have very similar chemical shifts, often leading to an overlapping singlet at around 1.8 ppm in a 300 MHz spectrometer using deuteriochloroform as the solvent. nist.gov For this compound, only the acetylenic proton signal would be present in this region.

¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methyl carbon would exhibit coupling to the three deuterium atoms. Due to the spin (I=1) of deuterium, this would result in a multiplet, the pattern of which depends on the relaxation times of the nuclei. The chemical shift of the methyl carbon would also be slightly shifted upfield compared to non-deuterated propyne due to the isotopic effect.

²H NMR: Deuterium NMR would show a single resonance corresponding to the three equivalent deuterium atoms in the -CD₃ group, confirming the site of deuteration.

Below is a table summarizing the expected analytical data for this compound.

| Analytical Technique | Expected Observation | Reference |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 43.08 | nist.govacs.org |

| Infrared (IR) Spectroscopy | Presence of acetylenic C-H stretch; Absence of methyl C-H stretches; Presence of C-D stretches and a strong band at 1000-1150 cm⁻¹ for the CD₃ group. | cdnsciencepub.com |

| ¹H NMR Spectroscopy | Absence of methyl proton signals; Presence of a singlet for the acetylenic proton. | nist.gov |

| ¹³C NMR Spectroscopy | Signal for the methyl carbon appears as a multiplet due to C-D coupling and is shifted slightly upfield. | |

| ²H NMR Spectroscopy | A single resonance for the -CD₃ group. |

Advanced Spectroscopic Characterization of Propyne 3,3,3 D1

High-Resolution Rotational Spectroscopy

The ground-state rotational spectrum of propyne-3,3,3-d1 has been extensively studied using Fourier transform microwave (FTMW) spectroscopy. elte.huresearchgate.netnih.gov These investigations have revealed the presence of two distinct conformers, arising from the orientation of the deuterium (B1214612) atom relative to the molecular frame.

High-resolution FTMW spectroscopy has enabled the precise determination of rotational constants and centrifugal distortion constants for both conformers of this compound. elte.hucore.ac.uk The rotational transitions for the more stable S conformer appear as single clusters, characteristic of a semi-rigid rotor. elte.hucore.ac.uk In contrast, the spectrum for the A conformer shows doublets for each transition, a result of quantum mechanical tunneling. elte.hucore.ac.uk

The experimentally determined ground-state rotational constants for the S and A conformers are presented in the table below. These values, obtained with high accuracy, are crucial for the determination of the molecule's equilibrium structure. core.ac.uk The experimental centrifugal distortion constants have been shown to compare favorably with those computed through ab initio methods. elte.hu

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| S Conformer | 40582.157(9) | 9067.024(1) | 7766.0165(12) |

| A Conformer | 43403.75(3) | 8658.961(2) | 7718.247(2) |

The high resolution of FTMW spectroscopy allows for the observation of hyperfine structure in the rotational spectra of this compound, caused by the nuclear quadrupole moment of the deuterium atom. elte.huillinois.edu This splitting was resolved and analyzed for both the S and A conformers. elte.hu The analysis of this hyperfine structure yields the deuterium quadrupole coupling constants, which provide information about the electronic environment of the deuterium nucleus. The experimental quadrupole coupling constants were found to be in good agreement with ab initio calculations. elte.huacs.org The value of the quadrupole coupling constant along the C–D bond was calculated to be 193 kHz. acs.org

For the A conformer of this compound, a small tunneling splitting of 19 MHz was observed in the rotational spectrum. elte.hunih.govacs.org This splitting is a direct consequence of the internal rotation of the partially deuterated methyl group, which allows the molecule to tunnel between two equivalent conformations. elte.hucore.ac.uk The analysis of this splitting and its rotational dependence provides detailed parameters describing the internal rotation dynamics and the potential energy barrier hindering this motion. illinois.edu The S conformer, where the deuterium atom lies in the symmetry plane, does not exhibit this tunneling splitting. elte.hu

This compound exists as two distinct conformers: an S conformer and an A conformer. elte.hucore.ac.uk In the S conformer, the deuterium atom is located within the symmetry plane of the molecule, eclipsing the carbon-carbon double bond. elte.hu The A conformer has the deuterium atom positioned out of this symmetry plane. elte.hu Because two equivalent forms of the A conformer exist, its spectrum is split by a tunneling effect. elte.hu

Theoretical calculations have determined the energy difference between the two conformers to be 6.5 cm⁻¹, with the S conformer being the lower energy, more stable form. elte.huresearchgate.netnih.gov

Investigation of Torsional Splittings and Internal Rotation Dynamics

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides complementary information to rotational spectroscopy, probing the energies of molecular vibrations.

Elucidation of Spectroscopic Signatures for Astrophysical Detection

Propyne (B1212725) (CH₃CCH) has been identified in a variety of astronomical environments, including low-mass star-forming regions, cold and dense cores, and the atmospheres of planets like Saturn, Jupiter, and Titan. arxiv.orguni-koeln.deaanda.org The deuterated isotopologues of propyne, such as CH₂DCCH and CH₃CCD, have also been detected in the interstellar medium (ISM). uni-koeln.de The detection of these molecules is made possible by rotational spectroscopy, which measures the transitions between quantized rotational energy levels of molecules. uni-koeln.de These transitions, typically occurring in the microwave and millimeter-wave regions of the electromagnetic spectrum, provide a unique fingerprint for each molecule, allowing for its identification in space. illinois.edusfb956.deresearchgate.net

For propyne and its isotopologues, which are symmetric top molecules, the rotational spectra are particularly useful for deducing temperature and density in astronomical sources. uni-koeln.de Laboratory measurements of the rotational spectra of these molecules are crucial for providing accurate frequency predictions for radio astronomical searches. uni-koeln.deresearchgate.net High-precision measurements of the rotational transitions of propyne isotopologues, including those with ¹³C, have been extended to the submillimeter range, allowing for reliable predictions up to approximately 1.5 THz. uni-koeln.deresearchgate.net This data is essential for searches using powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). uni-koeln.deaanda.org The study of deuterated species is particularly important as it provides insights into the chemical and physical processes occurring in the ISM.

The search for new interstellar molecules like propargylimine (HC≡C−CH=NH) is also aided by laboratory rotational spectroscopy. arxiv.org By obtaining precise rest-frequencies for such molecules, astronomers can then search for them in spectral surveys of molecular clouds. arxiv.org

Influence of Deuteration on Vibrational Modes and Intensities

The substitution of hydrogen with deuterium in propyne significantly influences its vibrational spectrum. cdnsciencepub.comaip.org This is due to the mass difference between the two isotopes, which affects the vibrational frequencies and can alter the nature of the vibrational modes. aip.org In this compound (CD₃CCH), the deuteration of the methyl group leads to distinct changes in the infrared absorption spectrum compared to normal propyne (CH₃CCH). cdnsciencepub.com

A strong band appears in the 1000 to 1150 cm⁻¹ region, which is characteristic of the bending vibrations of the deuteromethyl (CD₃) group. cdnsciencepub.com This is a key signature for the presence of the CD₃ group in the molecule. The vibrational overtone spectra of propyne and its deuterated forms have been studied to understand the behavior of C-H and C-D stretches at higher energy levels. aip.org

The influence of deuteration extends to the intensities of the vibrational bands. Studies on partially deuterated compounds have shown that there is generally good additivity of CH stretching intensity, which is inversely related to the degree of deuteration for a specific type of bond. capes.gov.br However, deuteration can also lead to more complex effects, such as the breaking of Fermi resonances, which can cause certain spectral features to be eliminated. aip.org This is attributed to the different zero-point vibrational energies of deuterated and hydrogenous molecules. aip.org

The table below summarizes some of the key vibrational frequencies for propyne and its deuterated isotopologues.

| Molecule | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| CH₃CCH | Acetylenic C-H stretch (ω₁) | 3384 ± 5 | aip.org |

| CH₃CCH | Methyl C-H stretch (ωm) | 3037 ± 5 | aip.org |

| CD₃CCH | Methyl C-H stretch (ωm) | 3034 ± 5 | aip.org |

| CD₃CCH | Bending vibrations of CD₃ group | 1000 - 1150 | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including deuterated compounds like this compound. researchgate.netmagritek.com While it has a similar chemical shift range to proton (¹H) NMR, deuterium signals have a broader natural line shape. magritek.com The primary application of ²H NMR in this context is to confirm the position and extent of deuteration. magritek.com The presence of a peak in the ²H NMR spectrum, coupled with the disappearance of the corresponding signal in the ¹H NMR spectrum, provides definitive evidence of isotopic labeling. magritek.com

In contemporary NMR, deuterated solvents are widely used to provide a "lock" signal, which helps to stabilize the magnetic field strength and accurately define the chemical shift scale. azom.comresearchgate.netsavemyexams.com However, the focus here is on the analysis of the deuterated analyte itself. For complex molecules, especially in the solid state, advanced techniques like high-field NMR combined with magic-angle spinning (MAS) can overcome the sensitivity and resolution limitations of ²H NMR. researchgate.netchemrxiv.org This allows for the measurement of both ²H chemical shifts and quadrupolar couplings, providing detailed information about the local structure. researchgate.net

Furthermore, two-dimensional ²H-¹H correlation spectroscopy (CP-iCOSY) can be used to elucidate local structures and through-space interactions in partially deuterated compounds. researchgate.netchemrxiv.org This is particularly useful for studying solid-state packing interactions in materials like pharmaceuticals. chemrxiv.org The site-selective deuteration of molecules facilitates these advanced NMR studies, enabling the acquisition of high-quality spectra in shorter experimental times. researchgate.netchemrxiv.org

Deuterium NMR spectroscopy is an economical and versatile method for monitoring the progress of chemical reactions and gaining kinetic information. rsc.orgrsc.org By using deuterated reactants, such as this compound, chemists can directly and quantitatively track the conversion of reactants to products in real-time. rsc.org This is particularly advantageous when studying reactions in complex media like ionic liquids, where traditional ¹H NMR might be hindered by solvent signals. rsc.org

The use of ²H NMR allows for the tracing of reaction pathways and a deeper understanding of the underlying mechanisms. magritek.com Deuterium labeling at specific positions in a molecule serves as a probe to follow the fate of that particular site throughout a reaction. magritek.commdpi.com This can help in identifying reaction intermediates that might be undetectable by other spectroscopic methods. rsc.org

Mechanistic studies often employ deuterium labeling to investigate kinetic isotope effects, where the rate of a reaction changes upon isotopic substitution. nih.gov These studies provide valuable insights into the rate-determining steps of a reaction and the nature of transition states. sci-hub.se The ability to regioselectively deuterate a wide variety of organic molecules, including terminal alkynes, makes ²H NMR a broadly applicable technique for mechanistic investigations across organic and organometallic chemistry. rsc.orgnih.gov

Applications of Deuterium NMR in Advanced Organic Structure Elucidation

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for the characterization of isotopically labeled compounds like this compound. cdnsciencepub.com The analysis of the isotope mass distribution provides direct information about the isotopic composition and purity of a sample. epj-conferences.orgccspublishing.org.cn In the mass spectrum of this compound, the molecular ion peak will be shifted by three mass units compared to its non-deuterated counterpart due to the presence of three deuterium atoms.

High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose, as it can resolve ions with very small mass differences. ccspublishing.org.cn This allows for the accurate determination of the isotopic distribution and the quantification of different isotopologues (molecules that differ only in their isotopic composition) within a sample. epj-conferences.orgccspublishing.org.cn The percentage of deuteration can be calculated by analyzing the area under each mass spectrometry peak corresponding to a specific number of deuterium atoms, after correcting for the natural abundance of ¹³C. epj-conferences.org

For this compound, mass spectrometry can be used to determine its purity and identify any partially deuterated or non-deuterated propyne contaminants. cdnsciencepub.com For instance, a mass spectrum of a sample might indicate it contains 98 mole % propyne-d3. cdnsciencepub.com Furthermore, by analyzing the fragmentation patterns in the mass spectrum, information about the structure of the molecule can be obtained. The appearance energy of fragment ions, such as C₃D₃⁺ and C₃HD₂⁺ from this compound, can be measured to provide further energetic data about the molecule. nist.gov

The table below shows the appearance energies for selected ions from this compound.

| Ion | Appearance Energy (eV) | Other Products | Method | Reference |

| C₃D₃⁺ | 12.16 ± 0.06 | H | EI | nist.gov |

| C₃HD₂⁺ | 12.22 ± 0.05 | D | EI | nist.gov |

Photoionization Mass Spectrometry in Reaction Dynamics Studies

Photoionization mass spectrometry (PIMS) is a powerful technique for investigating the dynamics of chemical reactions. By utilizing a tunable vacuum ultraviolet (VUV) light source, typically from a synchrotron, PIMS allows for the selective ionization of reaction products, providing insights into reaction pathways and branching ratios. In the context of this compound, this technique is instrumental in understanding how isotopic substitution influences reaction mechanisms.

Detailed research into the reaction of atomic oxygen in its ground triplet state (O(³P)) with propyne has been conducted using time-resolved multiplexed PIMS. osti.govosti.gov While these studies primarily focused on non-deuterated propyne and singly deuterated propyne (CH₃CCD), the methodologies and findings are directly applicable to understanding the reaction dynamics of this compound. osti.govosti.govnih.govacs.org

In these experiments, the reaction of O(³P) with propyne was found to proceed through several major channels, yielding a variety of products. osti.gov The use of isotopically labeled reactants like d₁-propyne (CH₃CCD) was crucial in distinguishing between different reaction pathways and in determining the extent of intersystem crossing from the initial triplet potential energy surface (PES) to the singlet PES. osti.govosti.govnih.govacs.org For instance, in experiments with d₁-propyne, the observation of specific isotopologues of the products provided direct evidence for certain reaction mechanisms. osti.gov

A key finding from these studies was that a significant portion of the reaction proceeds via intersystem crossing. osti.govosti.govnih.govacs.org It was estimated that under the experimental conditions, a substantial percentage of the observed product channels result from this transition between potential energy surfaces. osti.govosti.govnih.govacs.org The study of this compound (CD₃CCH) in similar experiments would allow for an even more detailed understanding of the reaction dynamics, particularly concerning the role of the methyl group hydrogens in the reaction. For example, in the reaction with O(³P), a negligible yield of CHD₂ was reported when using d₃-propyne, indicating specific reaction channels. researchgate.net

The major reaction channels identified in the O(³P) + propyne reaction are summarized in the table below. The branching ratios, determined for the non-deuterated species, provide a baseline for what could be expected in studies involving this compound.

| Reaction Channel | Products | Relative Branching Ratio |

| 1 | C₂H₃ + HCO | 1.00 |

| 2 | CH₃ + HCCO | 0.35 ± 0.11 |

| 3 | H + CH₃CCO | 0.18 ± 0.10 |

| 4 | C₂H₄ + CO | 0.73 ± 0.27 |

| 5 | C₂H₂ + H₂ + CO | 1.31 ± 0.62 |

| Data from the reaction of O(³P) + propyne at 298 K and 4 Torr. aip.org |

X-ray Diffraction Studies of this compound in Condensed Phases

As of the current literature, specific X-ray diffraction data for this compound in condensed phases is not available. However, the crystal structure of its non-deuterated counterpart, propyne, has been determined, providing a valuable reference. It is generally observed that the structural differences between a deuterated and a non-deuterated crystal are minimal. nih.gov

The first X-ray diffraction data for propyne ice has revealed that it possesses one solid amorphous phase and one solid crystalline phase. The crystalline phase of propyne was determined to have an orthorhombic structure.

The indexing of the diffraction pattern led to the assignment of the Pbca space group for this crystalline phase. The unit cell parameters were determined from synchrotron X-ray diffraction data collected at 90 K.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Temperature (K) |

| Orthorhombic | Pbca | 15.89410(11) | 13.2987(1) | 5.7070(6) | 1206.30(2) | 90 |

Computational Chemistry and Theoretical Investigations of Propyne 3,3,3 D1

Quantum Chemical Calculations of Molecular Properties and Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For propyne-3,3,3-d1, these methods provide a basis for interpreting experimental data and predicting molecular behavior.

Ab initio electronic structure calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for determining the equilibrium geometry and energy of molecules. Methods like Møller-Plesset perturbation theory (MP2) and high-level coupled-cluster approaches are employed to achieve high accuracy. For instance, in studies of related molecules like propene, ab initio cubic force fields are calculated to correct experimental rotational constants, leading to highly accurate semiexperimental equilibrium structures. acs.org This approach combines the precision of experimental rotational constants with computationally derived vibrational corrections.

For propyne (B1212725) and its isotopologues, ab initio calculations are used to determine structural parameters. The geometry is optimized to find the lowest energy arrangement of atoms, providing data on bond lengths and angles. For example, in the structurally similar propene-3-d1, ab initio methods have been used to compare the energies of different conformers, revealing an energy difference of only 6.5 cm⁻¹ between them. elte.huresearchgate.net These computational techniques are essential for establishing a reliable structural foundation for more complex calculations.

Table 1: Representative Ab Initio Geometrical Parameters for Propyne (Note: Data for the parent isotopologue, CH₃CCH, is often used as a baseline for deuterated species. Isotopic substitution has a minimal effect on equilibrium bond lengths.)

| Parameter | Description | Typical Calculated Value (Å or Degrees) |

|---|---|---|

| r(C≡C) | Carbon-carbon triple bond length | ~1.206 Å |

| r(C-C) | Carbon-carbon single bond length | ~1.458 Å |

| r(C-H) | Acetylenic carbon-hydrogen bond length | ~1.061 Å |

| r(C-H/D) | Methyl carbon-hydrogen/deuterium (B1214612) bond length | ~1.092 Å |

| ∠(C-C-H) | Acetylenic C-C-H bond angle | ~180.0° |

Density Functional Theory (DFT) has become a widely used tool for molecular modeling due to its favorable balance of computational cost and accuracy. worldscientific.com DFT methods, such as the B3LYP hybrid functional, are frequently applied to calculate a range of molecular properties, including geometries, vibrational frequencies, and reaction energetics. acs.org

In the context of propyne and its reactions, DFT calculations have been used to investigate mechanisms, such as the [3+2] cycloaddition reaction with methyl azide. mdpi.com These studies map out the potential energy surface, identifying transition states and intermediates, thereby explaining reaction outcomes like regioselectivity. mdpi.com For this compound, DFT would be instrumental in predicting how isotopic substitution in the methyl group affects the vibrational modes and zero-point vibrational energy (ZPVE), which is crucial for accurate energy calculations. osti.gov The ωB97X-D functional, for example, has been successfully used for geometry optimization and frequency calculations of propyne-related reaction systems. osti.gov

For predictions of spectroscopic constants requiring the highest accuracy, Coupled Cluster (CC) methods are the gold standard in quantum chemistry. arxiv.org The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is particularly renowned for its precision, often referred to as the "gold standard" for small to medium-sized molecules.

Researchers have utilized CCSD(T) to calculate the potential energy surfaces and spectroscopic properties of propyne and its isotopologues. researchgate.netacs.org These high-level calculations provide reliable predictions of rotational constants (A, B, C), centrifugal distortion constants, and vibrational frequencies. researchgate.net For instance, in studies of propene-3-d1, CCSD(T) computations with large basis sets were employed to accurately determine the energy difference between conformers and to compute anharmonic rotational constants. elte.huacs.org Such high-accuracy data is vital for assigning complex rotational and vibrational spectra obtained from experiments.

Table 2: Comparison of Experimental and Calculated Rotational Constants for Propyne Isotopologues (Illustrative data based on typical accuracies)

| Isotopologue | Constant | Experimental (MHz) | CCSD(T) Calculated (MHz) |

|---|---|---|---|

| CH₃CCH | B₀ | 8545.87 | 8545.9 |

| ¹³CH₃CCH | B₀ | 8545.45 | 8545.5 |

| CH₃¹³CCH | B₀ | 8289.01 | 8289.0 |

Computational methods are indispensable for predicting and interpreting the complex vibrational and rotational spectra of molecules, especially for isotopically substituted species like this compound. The substitution of hydrogen with deuterium leads to significant shifts in vibrational frequencies and changes in rotational constants due to the increased mass.

Theoretical models can predict the rotational frequency components for various vibrational levels of propyne. unt.edu By applying perturbation theory, a comprehensive model can be developed to assign rotational spectra. unt.edu Similarly, anharmonic force field calculations at the ab initio or DFT level are used to predict fundamental vibrational frequencies and overtones. acs.org These theoretical spectra provide a roadmap for experimentalists, helping to identify and assign transitions in observed spectra. For propene-3-d1, computational analysis was crucial in assigning transitions for its different conformers and analyzing the hyperfine structure caused by the deuterium nucleus. elte.huresearchgate.net

Coupled Cluster Methods for High-Accuracy Predictions of Spectroscopic Constants

Potential Energy Surface (PES) Analysis

Understanding the chemical reactivity of this compound involves exploring the potential energy surface (PES) of its reactions. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry, providing a map of all possible chemical transformations.

Computational chemists map the PES to uncover reaction mechanisms, identify stable intermediates, and locate transition states—the high-energy structures that connect reactants to products. This exploration is critical for understanding reaction kinetics and dynamics.

Studies on the reactions of propyne with atomic radicals, such as oxygen (O(³P)) and fluorine (F), have utilized high-level ab initio calculations to chart the relevant triplet and singlet potential energy surfaces. researchgate.netosti.govacs.org For the O(³P) + propyne reaction, calculations revealed multiple product channels and highlighted the importance of intersystem crossing from the initial triplet PES to a lower-lying singlet PES. osti.govacs.org The use of deuterated reactants like propyne-d1 in these studies helps to elucidate the reaction mechanism by tracking the position of the deuterium atom in the products. osti.gov Similarly, the PES for the F + propyne reaction was calculated, identifying pre-reactive complexes, intermediate isomers, and transition states, which helps in understanding the competition between addition and abstraction pathways. researchgate.net

Table 3: Calculated Relative Energies for Stationary Points on a Reaction PES (Illustrative Example: O(³P) + Propyne)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | O(³P) + CH₃CCH | 0.0 |

| TS1 | Transition state for H-abstraction from methyl group | +8.9 |

| TS2 | Transition state for O addition to central carbon | +5.9 |

| INT1 | Triplet biradical intermediate | -48.2 |

Modeling of Intersystem Crossing (ISC) Dynamics

Theoretical and computational studies have been instrumental in understanding the complex reaction dynamics of propyne, with significant insights derived from investigations involving its deuterated isotopologues. One area of focus has been the reaction of ground-state atomic oxygen (O(³P)) with propyne, a multichannel reaction significant in combustion chemistry. osti.govresearchgate.net In this reaction, the system initially proceeds on a triplet potential energy surface (PES). However, computational models, supported by experimental data, reveal that a substantial portion of the reaction products are formed via nonadiabatic transitions to a lower-lying singlet PES. researchgate.netnih.gov This transition between potential energy surfaces of different spin multiplicities is known as intersystem crossing (ISC).

Synergic experimental and theoretical studies, combining crossed molecular beams (CMB) experiments with high-level ab initio electronic structure calculations, have been employed to model the ISC dynamics. nih.govresearchgate.net These theoretical models involve the calculation of the relevant triplet and singlet potential energy surfaces and the application of statistical methods like RRKM/Master Equation computations to determine product branching ratios, explicitly taking ISC into account. researchgate.netresearchgate.net

For the O(³P) + propyne reaction, it has been demonstrated that the initial electrophilic addition of the oxygen atom to the alkyne forms chemically activated triplet oxy-intermediates. researchgate.net These intermediates can then evolve, and a significant fraction undergoes ISC to the singlet PES before decomposing into various products. researchgate.netnih.gov Experiments using isotopically labeled reactants, such as d₁-propyne (CH₃CCD) and d₃-propyne (CD₃CCH), have been crucial for validating these theoretical models. osti.govosti.gov The analysis of the resulting isotopologue products allows for the quantification of the extent of ISC. osti.govosti.gov Studies have concluded that for the O(³P) + propyne reaction, (84 ± 14)% of the observed product channels are a result of intersystem crossing from the initial triplet PES to the singlet PES. osti.gov This value is notably high when compared to the negligible ISC in the reaction of O(³P) with acetylene (B1199291), the simplest alkyne, highlighting the influence of molecular structure on nonadiabatic effects in combustion reactions. nih.gov

The preference for certain product channels is also explained by the propensity of different triplet intermediates to undergo ISC. For example, the intermediate CH₃COCH is believed to preferentially lead to CH₃ elimination after undergoing ISC, while CH₃CCHO favors H elimination. nih.gov These detailed mechanistic insights are accessible primarily through the sophisticated modeling of ISC dynamics.

Investigation of Isomerization Mechanisms of Deuterated Species

Computational chemistry provides a powerful lens for investigating the isomerization mechanisms of propyne and its deuterated variants. Theoretical studies have explored potential energy surfaces for various isomerization pathways, such as the rearrangement of propyne to its isomer, allene (B1206475) (propadiene). acs.org High-level calculations, for instance at the CCSD(T)//B3LYP level of theory, suggest that upon electronic excitation, propyne can undergo internal conversion to a vibrationally excited ground state, from which it can either dissociate or isomerize to allene. acs.org

The use of deuterated species like this compound (CD₃CCH) is critical for elucidating the finer details of these reaction mechanisms. By tracking the deuterium atoms, researchers can distinguish between different mechanistic pathways. For instance, in the reaction of O(³P) with d₃-propyne, experimental observations coupled with theoretical analysis showed that the methyl radical was observed as CD₃, with negligible formation of CHD₂. osti.gov This indicates that under these specific reaction conditions, the methyl group remains intact and there is no significant hydrogen/deuterium scrambling, ruling out certain complex isomerization or rearrangement pathways prior to dissociation. osti.gov

In other contexts, such as catalysis, H/D scrambling is a key indicator of the operative mechanism. Studies on the isomerization of 3,3,3-d₃-propene, a structurally related alkene, have shown rapid deuterium scrambling between the C1 and C3 positions. researchgate.net This scrambling is consistent with a mechanism involving the formation of a π-allyl hydride intermediate, which facilitates the migration of hydrogen/deuterium atoms. researchgate.net While this specific study was on propene, the principles are transferable to understanding potential isomerization pathways for propyne on catalytic surfaces, where similar intermediates could be involved. Theoretical modeling of such systems can map out the energy barriers for these steps, clarifying the conditions under which such isomerization and H/D exchange would become favorable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uiuc.edumdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal detailed information at the molecular level. mdpi.com This technique is particularly valuable for investigating deuterium isotope effects on the molecular motion and reactivity of compounds like this compound.

The substitution of protium (B1232500) (¹H) with deuterium (²H) is the largest relative mass change commonly introduced in isotopic labeling, doubling the mass of the hydrogen atom. wikipedia.org This mass difference significantly impacts molecular properties rooted in atomic motion. A key quantum mechanical consequence is a lower zero-point energy (ZPE) for a C-D bond compared to a C-H bond. wikipedia.org This difference in ZPE means that more energy is required to break a C-D bond, which often leads to a slower reaction rate, an observation known as the primary kinetic isotope effect (KIE). wikipedia.orgprinceton.edu

Furthermore, deuterium substitution can cause subtle changes in molecular structure, such as a slightly shorter C-D bond length compared to a C-H bond, and can alter intermolecular forces like van der Waals interactions. nih.govrsc.org MD simulations of this compound in condensed phases or interacting with other molecules can capture how these subtle changes influence properties like diffusion, rotational motion, and binding interactions. nih.govchemrxiv.org By comparing simulation trajectories of propyne and this compound under identical conditions, researchers can directly quantify the deuterium isotope effect on both intramolecular dynamics and intermolecular interactions.

Quantum Chemical Quartic Force Fields for Anharmonicity and Spectroscopic Accuracy

For a precise understanding of a molecule's vibrational and rotational behavior, it is often necessary to go beyond the simple harmonic oscillator approximation. Quantum chemical quartic force fields (QFFs) represent a high-level theoretical approach to compute accurate anharmonic spectroscopic data. researchgate.net A QFF is a fourth-order Taylor series expansion of the potential energy surface around the equilibrium geometry of a molecule. olemiss.edu By including cubic and quartic terms, the QFF accounts for the anharmonicity of molecular vibrations and the coupling between vibrational and rotational motions.

State-of-the-art QFF methodologies, such as the "CcCR" approach, which combines coupled-cluster calculations with complete basis set (CBS) extrapolation and corrections for core-correlation ("cC") and scalar relativity ("R"), can predict fundamental vibrational frequencies and rotational constants with exceptional accuracy. researchgate.netolemiss.edu For example, the CcCR QFF method has been shown to compute rotational constants to within 20-35 MHz of experimental values and fundamental vibrational frequencies to within about 5.7 cm⁻¹ for a range of molecules. researchgate.net

The application of these methods to deuterated species like this compound is particularly powerful for interpreting complex experimental spectra. A study on the related molecule propene-3-d1 (CH₂=CHCH₂D) successfully used QFFs to analyze its rotational spectrum. researchgate.netelte.hu In that work, a semiexperimental equilibrium structure was determined by fitting rotational constants obtained from microwave spectroscopy for multiple isotopologues, which were aided and validated by high-level ab initio calculations. researchgate.net The theoretical calculations, including the computation of the cubic force field, were essential for correcting the experimental rotational constants for vibrational effects to derive an accurate equilibrium geometry. elte.hu

Such computational approaches are directly applicable to this compound. By generating a high-accuracy QFF, one can predict a full set of rovibrational data, including fundamental frequencies, overtones, combination bands, and vibrationally averaged rotational constants. olemiss.edu This theoretical data is invaluable for assigning unassigned lines in experimental spectra, guiding future spectroscopic searches, and providing a rigorous benchmark for less computationally expensive theoretical methods. researchgate.net The accuracy of QFFs provides a bridge between theoretical chemistry and high-resolution spectroscopy, enabling a detailed characterization of the structure and dynamics of molecules like this compound. researchgate.net

Table 1. Product Branching Ratios (BRs) in the O(³P) + Propyne Reaction nih.gov

| Product Channel | Branching Ratio (BR) |

| Ethylidene/Ethylene + Carbon Monoxide (CH₃CH/C₂H₄ + CO) | 0.74 |

| Vinyl + Formyl (C₂H₃ + HCO) | 0.11 |

| Methyl + Ketenyl (CH₃ + HCCO) | 0.10 |

| Methylketenyl + Atomic Hydrogen (CH₃CCO + H) | 0.04 |

| Propandienal + Molecular Hydrogen (CH₂CCO + H₂) | 0.01 |

Primary Kinetic Isotope Effects (KIEs)

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net The magnitude of the primary KIE can offer significant clues about the transition state structure. researchgate.net

The presence of a significant primary kinetic isotope effect (typically kH/kD > 2) is strong evidence that the C-H (or C-D) bond is being cleaved in the rate-determining step of the reaction. researchgate.net For instance, in oxidation reactions of hydrocarbons, a large KIE suggests that the abstraction of a hydrogen atom is the slowest step. researchgate.net The difference in activation energy for the cleavage of a C-H bond versus a C-D bond is the primary determinant of the observed KIE. princeton.edu The stronger C-D bond requires more energy to break, leading to a slower reaction rate compared to its C-H counterpart. libretexts.orgmdpi.com This principle is fundamental in distinguishing between reaction mechanisms, such as E1 and E2 elimination reactions, where C-H bond cleavage is central to the latter but not the former. princeton.edu

Determination of Rate-Determining Steps Involving C-D Bond Cleavage

Secondary Kinetic Isotope Effects (KIEs)

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgresearchgate.net These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. researchgate.net

Deuterium substitution can induce subtle steric and electronic changes in a molecule. The C-D bond is slightly shorter and less polarizable than the C-H bond. These small differences can lead to observable secondary KIEs. For example, an inverse KIE (kH/kD < 1) is often observed in reactions where the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. princeton.edu This is because the out-of-plane bending vibrations are more constrained in the sp2 transition state, and the zero-point energy difference between the C-H and C-D bonds is greater in the transition state than in the ground state. Conversely, a normal KIE (kH/kD > 1) can be seen when the hybridization changes from sp2 to sp3. princeton.edu

Electronic effects, such as hyperconjugation, can also be probed using secondary KIEs. libretexts.orgprinceton.edu The ability of a β-C-H bond to donate electron density to an adjacent empty or partially filled orbital is slightly greater than that of a C-D bond. This can lead to a small, normal secondary KIE. princeton.edu

This compound as a Mechanistic Probe

The unique structure of propyne, with its acetylenic and methyl groups, makes its deuterated isotopologue, this compound, a versatile tool for studying a variety of reaction mechanisms.

The reaction of the ground-state oxygen atom, O(³P), with propyne is a complex process with multiple product channels. osti.govnih.gov Studies using this compound (and its isomer CH₃CCD) have been instrumental in unraveling the intricate dynamics of this reaction. osti.govosti.gov

In these studies, researchers can track the fate of the deuterium atoms to distinguish between different reaction pathways. For example, the observation of specific deuterated products helps to determine whether the initial attack of the oxygen atom occurs at the terminal or central carbon of the alkyne. osti.gov The analysis of the product branching ratios in reactions with deuterated propyne has revealed the significant role of intersystem crossing from the initial triplet potential energy surface to a lower-lying singlet surface. osti.govnih.govresearchgate.net It has been estimated that a large percentage of the observed products from the O(³P) + propyne reaction result from this non-adiabatic transition. osti.govresearchgate.net

The kinetic isotope effects observed in these radical reactions also provide insights into the transition states of various product channels, such as H-atom abstraction and addition-elimination pathways. osti.gov For instance, the relative yields of deuterated and non-deuterated products can help to quantify the competition between different reaction mechanisms. osti.govnih.gov

Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effects

Analysis of Photodissociation Dynamics and Deuterium (B1214612) Effects

The study of propyne-3,3,3-d1 (CD₃C≡CH), a deuterated isotopologue of propyne (B1212725), provides significant insights into the dynamics of photochemical reactions, particularly concerning bond fission and the influence of isotopic substitution.

Research involving the photolysis of this compound has revealed important details about competitive bond cleavage pathways. In experiments where the molecule is first vibrationally excited and then dissociated with a laser (e.g., at ~243.1 nm), both acetylenic C–H and methyl C–D bond ruptures are observed. aip.org This is noteworthy because it contrasts with earlier findings from the almost isoenergetic 193 nm photodissociation of propyne, highlighting the role of initial vibrational states in directing reaction pathways. aip.org

A significant deuterium isotope effect is observed in these processes. Studies have shown that the fission of the C–D bond in the methyl group is the dominant dissociation pathway. aip.org This preference for C-D over C-H bond breaking is quantified by the branching ratio of deuterium to hydrogen atom loss.

Table 1: Branching Ratio in Photodissociation of Vibrationally Excited this compound

| Product Atom | Branching Ratio | Experimental Condition |

|---|---|---|

| Deuterium (D) | 2.0 ± 0.5 | Photolysis at ~243.1 nm following vibrational pre-excitation of a C-H stretch overtone. aip.org |

| Hydrogen (H) | 1.0 |

Interestingly, the average translational energies of the ejected D and H atoms are found to be nearly identical. aip.org This is a crucial finding because the bond energies of the acetylenic C–H and the methyl C–D bonds are substantially different. The similar energy disposal suggests that the two dissociation events proceed through different dynamics on the potential energy surfaces involved. aip.org

Further investigations into the photofragmentation of this compound indicate that the bond fission of both C-H and C-D is preceded by internal conversion to the ground-state potential energy surface. aip.org This is followed by extensive intramolecular vibrational energy redistribution and potential isomerization before the molecule dissociates. aip.org However, for molecules pre-excited to specific C-H overtone states (3ν₁ and 4ν₁), a minor channel may open where H atom elimination occurs directly from the excited potential energy surface, while D atom elimination continues to proceed on the ground state. aip.org These detailed observations underscore the complex interplay of electronic states and vibrational dynamics in determining the ultimate fate of a photoexcited molecule.

Propyne 3,3,3 D1 in Astrochemistry and Interstellar Medium Research

Observational Detections and Identification in Astronomical Environments

The detection of deuterated propyne (B1212725), including its isotopologue Propyne-3,3,3-d1 (CD₃CCH), in various astronomical environments provides crucial insights into the chemical and physical conditions of the interstellar medium (ISM). Observations have confirmed the presence of deuterated propyne in cold molecular clouds. wikipedia.org For instance, studies of cold cores have successfully identified deuterated molecules such as C₃HD, highlighting the prevalence of deuterium (B1214612) chemistry in these frigid regions. fishersci.co.uk The appearance of deuterated propyne signals has been noted in experiments simulating interstellar conditions, particularly in high-density regions where reactions involving deuterated precursors occur. wikipedia.org These detections are fundamental for understanding the complex chemical networks that lead to molecular diversity in space.

Deuterated molecules, or isotopologues, are exceptionally valuable as tracers of the evolutionary stages and formation histories of celestial objects like stars and planets. nih.govfishersci.at The abundance of elemental deuterium is relatively low in the universe; however, many interstellar molecules exhibit D/H abundance ratios that are orders of magnitude higher. wikipedia.org This enrichment, known as deuterium fractionation, is highly sensitive to temperature. fishersci.no

In the cold, dense environments of molecular clouds and prestellar cores (T < 30 K), the chemistry that leads to high levels of deuteration is particularly efficient. fishersci.co.ukwikipedia.orgbmrb.io Consequently, the degree of deuteration in a molecule can act as a "chemical clock," helping to estimate the age and trace the evolution of starless and protostellar clouds. fishersci.at Species like H₂D⁺ and D₂H⁺, which are key drivers of deuterium chemistry, are considered excellent tracers of the central, coldest, and most depleted regions of prestellar cores, where many other molecules have frozen onto dust grains. wikipedia.orgfishersci.dk The detection and abundance profiles of various deuterated species, including those of complex organic molecules, provide a powerful tool for probing the physical conditions and chemical history of both low- and high-mass star-forming regions. fishersci.atfishersci.no

Contribution to Interstellar Molecular Synthesis Pathways

This compound and other deuterated molecules are not just passive tracers; they are integral participants in the vast network of interstellar chemical reactions. Their formation and subsequent reactions contribute significantly to the synthesis of more complex organic molecules observed in the ISM.

The synthesis of hydrocarbons and complex organic molecules (COMs) in the ISM proceeds through several key mechanisms where propyne and its isotopologues can be involved.

Gas-Phase Reactions: At the low temperatures of molecular clouds, ion-molecule reactions are highly efficient and are considered a primary pathway for the formation of COMs. epa.gov For example, isomer-resolved studies have shown that reactions between acetylene (B1199291) cations and propyne can occur even at frigid temperatures of around 20 K. fishersci.ca The propargyl radical (CH₂CCH) is another crucial species, identified as one of the most abundant organic radicals in the cold dark cloud TMC-1. uni.lu Its formation is thought to occur via reactions like C + C₂H₄ and the dissociative recombination of C₃Hn⁺ ions. uni.lu

Grain-Surface Chemistry: The surfaces of interstellar dust grains act as catalytic sites where atoms and molecules can accumulate and react. In these icy mantles, the hydrogenation of species is a dominant process, leading to the formation of saturated molecules. fishersci.co.uknih.gov These molecules can then be fragmented by cosmic rays, UV photons, or shocks, producing radicals. nih.govnih.gov These radicals can then combine to form more complex molecules, including unsaturated hydrocarbons like propyne. epa.govnih.gov

Fragmentation of Saturated Molecules: Energetic processes, such as cosmic-ray bombardment and shocks, can break down larger, more saturated molecules that have formed on grain surfaces and been released into the gas phase. nih.gov Computational studies suggest these processes can drive the transformation of saturated molecules into unsaturated species, contributing to the observed abundances of molecules like cyanoacetylene (B89716) (HC₃N) and cyanopropyne (CH₃C₃N), which are structurally related to propyne. nih.govnih.gov

Deuterium fractionation is the process that leads to the enhanced abundance of deuterated molecules in cold interstellar environments. fishersci.co.uk This enhancement is driven by the small difference in zero-point energy between hydrogenated and deuterated species, which makes reactions that incorporate deuterium energetically favorable at low temperatures. fishersci.no

In cold molecular clouds with temperatures below 20-30 K, the primary drivers of deuterium fractionation are deuterated isotopologues of the H₃⁺ ion, particularly H₂D⁺. wikipedia.orgwikipedia.org H₂D⁺ can efficiently transfer a deuteron (B1233211) to other abundant molecules, such as carbon monoxide (CO), initiating a chain of reactions that produce deuterated ions like DCO⁺ and N₂D⁺. wikipedia.org At slightly warmer temperatures (≥ 20–30 K), reactions involving CH₂D⁺ and C₂HD⁺ become the controlling factors in gas-phase deuteration. wikipedia.org

A key factor amplifying fractionation is the freeze-out of major carbon- and oxygen-bearing species like CO onto dust grains at very low temperatures (< 20 K). wikipedia.org This depletion of gas-phase CO removes the main destruction partner for H₃⁺ and its deuterated forms, allowing the abundance of ions like H₂D⁺, D₂H⁺, and D₃⁺ to increase significantly. wikipedia.orgfishersci.dk This, in turn, leads to a higher availability of atomic deuterium for incorporation into other molecules, resulting in the highly elevated D/H ratios observed in molecules within these cold, dense cores. fishersci.nowikipedia.org

Mechanisms of Hydrocarbon and Complex Organic Molecule Formation

Spectroscopic Modeling for Astronomical Observations and Data Interpretation

The unambiguous identification of any molecule in space, including this compound, relies entirely on matching the signals received by radio telescopes with highly accurate laboratory-measured spectra. Spectroscopic modeling is therefore an indispensable tool for modern astrochemistry.

Radio and sub-millimeter astronomy is the primary method for detecting molecules in the cold ISM. Molecules in the gas phase rotate at specific, quantized frequencies, and transitions between these rotational energy levels produce a unique spectral "fingerprint." For a molecule to be detected, its rotational spectrum must be thoroughly characterized in a laboratory.

For propyne and its isotopologues, extensive laboratory work has been conducted to measure their rotational spectra at high resolution. fishersci.no Measurements for propyne isotopomers have been extended into the submillimeter range, covering frequencies up to 785 GHz. fishersci.senih.gov These precise measurements allow for the determination of key spectroscopic constants (rotational and centrifugal distortion constants), which are then used to predict the frequencies of all other rotational transitions with high accuracy. fishersci.senih.gov These predictions are critical for astronomical searches, as they create reliable line catalogs that astronomers use to analyze the complex data from telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). nih.gov Without these accurate spectral models, distinguishing the faint signal of a molecule like this compound from the myriad of other signals in an astronomical survey would be impossible. americanelements.comwikipedia.org

Future Directions and Emerging Research Avenues for Propyne 3,3,3 D1

Development of Novel Experimental Techniques for Enhanced Characterization

The study of isotopically labeled molecules like Propyne-3,3,3-d1 is crucial for understanding reaction mechanisms, molecular structures, and dynamics. marquette.edu Future research will likely focus on developing and applying more sophisticated experimental techniques for its characterization.

Current methods for incorporating deuterium (B1214612) can result in isotopic mixtures that are difficult to separate and characterize using standard spectroscopic techniques. marquette.edu A promising future direction lies in the advancement of high-resolution spectroscopic methods. Molecular rotational resonance (MRR) spectroscopy, for instance, is an emerging technique that can precisely determine the location of deuterium atoms and quantify the composition of isotopic species in a sample. marquette.edu Further development of such techniques will enable more accurate and detailed characterization of this compound and its reaction products.

Another area of development is the use of polarized infrared (IR) spectroscopy, particularly with attenuated total reflection (ATR) probes. This method has been used to determine the orientation of adsorbed molecules in porous materials like zeolites and could be adapted for studying the interaction of this compound with surfaces and catalysts. researchgate.net Additionally, new methods for preparing deuterated targets for nuclear astrophysics experiments are being developed, which could be relevant for studying reactions involving this compound under astrophysical conditions. aip.org

Catalytic transfer deuteration is also an emerging powerful technique for the site-selective installation of deuterium atoms into molecules like alkynes. marquette.edu These methods often use inexpensive and readily available deuterium donors, avoiding the need for highly flammable deuterium gas. marquette.edu Future work will likely involve the development of new catalysts, such as those based on copper, for more efficient and selective deuteration of alkynes, providing better access to precisely labeled compounds like this compound. mdpi.com

Advances in Computational Approaches for Simulating Complex Reactivity and Environments

Computational chemistry is an indispensable tool for complementing experimental studies of molecules like this compound. Future advancements in this area will significantly enhance our understanding of its behavior in complex systems.

One major direction is the development of more accurate and efficient computational models. Density Functional Theory (DFT) is already used to study reactions involving deuterated alkynes, such as azide-alkyne cycloadditions, and to investigate the kinetic isotope effect. rsc.org Future work will likely involve the use of more advanced DFT functionals and basis sets to improve the accuracy of these calculations. rsc.org For example, recent studies have used DFT to investigate the thermodynamics and kinetics of reactions with various catalysts and substituents, including the effects of isotopic substitution. rsc.org

Hybrid quantum-classical computational approaches are also emerging for designing deuterated molecules with specific properties. arxiv.org These methods combine quantum chemistry calculations with machine learning models to predict properties like emission quantum efficiencies in organic light-emitting diode (OLED) emitters. arxiv.org Such approaches could be adapted to predict and optimize the properties of materials derived from this compound.

Furthermore, the simulation of reaction dynamics in complex environments, such as gas-phase combustion or interstellar chemistry, requires sophisticated theoretical models. arxiv.org Future research will focus on developing and applying methods like non-adiabatic Rice–Ramsperger–Kassel–Marcus (RRKM)-Master Equation simulations and advanced potential energy surfaces (PES) to model the reactivity of propyne (B1212725) and its isotopologues. arxiv.org These simulations can provide detailed insights into reaction mechanisms, product branching ratios, and the role of intersystem crossing, which are difficult to obtain from experiments alone.

Broader Applications in Fundamental Chemical Physics and Astrochemical Modeling

This compound and its parent molecule, propyne, serve as important model systems in fundamental chemical physics and are of significant interest in astrochemical modeling.

In chemical physics, deuterated molecules are used to probe the details of intramolecular vibrational energy redistribution (IVR) and reaction dynamics. The selective deuteration in this compound alters its vibrational frequencies and couplings, providing a sensitive probe for studying energy flow within the molecule. Future studies will likely employ advanced spectroscopic and computational techniques to further explore these fundamental processes.

In astrochemistry, propyne has been detected in various interstellar environments. arxiv.org Understanding the formation and destruction pathways of propyne and its isotopologues is crucial for chemical models of these regions. pnas.org The abundance ratios of deuterated molecules are used to infer the physical conditions, such as temperature and density, of star-forming regions. arxiv.org

Q & A

Q. What are the established methods for synthesizing Propyne-3,3,3-d1, and how can isotopic purity be ensured during purification?

this compound is synthesized via deuteration of propyne using deuterated reagents (e.g., D₂O or deuterated acids/bases). A common approach involves acid-catalyzed H-D exchange at the terminal alkyne position. To ensure isotopic purity:

- Purification : Use fractional distillation or preparative gas chromatography (GC) to separate deuterated isomers.

- Validation : Confirm isotopic enrichment via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, comparing peak shifts and integration ratios to non-deuterated analogs .

- Quality Control : Employ deuterium NMR (²H NMR) to detect residual protium at the 3,3,3 positions, ensuring >99% deuterium incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they differ from non-deuterated propyne?

Key techniques include:

- Infrared (IR) Spectroscopy : The C-D stretching vibration (~2100–2200 cm⁻¹) replaces the C-H stretch (~3300 cm⁻¹), providing direct evidence of deuteration.

- ¹³C NMR : The chemical shift of the deuterated carbon (C-3) shows a slight upfield shift (~0.1–0.3 ppm) due to isotopic effects.

- Mass Spectrometry : The molecular ion peak (M⁺) increases by 3 Da compared to non-deuterated propyne (C₃H₄ → C₃HD₃).

- Isotopic Ratio Monitoring : Use GC-MS with selective ion monitoring (SIM) to quantify isotopic impurities .

Advanced Research Questions

Q. How can this compound be used to investigate kinetic isotope effects (KIEs) in alkyne reaction mechanisms, and what experimental controls are critical?

this compound is a tracer for studying KIEs in reactions like hydrogenation, cycloaddition, or polymerization. Methodological considerations:

- Experimental Design : Compare reaction rates (k_H/k_D) between deuterated and non-deuterated substrates under identical conditions (temperature, catalyst loading).

- Controls : Use internal standards (e.g., inert hydrocarbons) to normalize reaction progress.

- Data Interpretation : Apply the Swain-Schaad relationship to distinguish primary vs. secondary KIEs. For example, in catalytic hydrogenation, a primary KIE > 2 suggests rate-limiting H₂ activation .

Q. How can discrepancies in reported kinetic data for this compound-mediated reactions be systematically addressed?

Discrepancies often arise from isotopic impurities or solvent effects. Resolution strategies:

- Sensitivity Analysis : Varying deuteration levels (e.g., 95% vs. 99%) to quantify error margins in rate measurements.

- Solvent Screening : Test reactions in deuterated vs. non-deuterated solvents (e.g., CDCl₃ vs. CHCl₃) to isolate solvent isotopic effects.

- Literature Reconciliation : Cross-reference kinetic data with computational studies (e.g., DFT calculations of transition states) to validate experimental trends .

Q. What statistical frameworks are recommended for analyzing reproducibility in this compound-based studies, particularly when comparing datasets across labs?

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-lab variability.

- Bland-Altman Plots : Visualize agreement between paired measurements (e.g., reaction yields from different GC calibrations).

- Uncertainty Quantification : Report confidence intervals for isotopic purity and reaction rates, incorporating instrument error (e.g., ±0.5% for MS) .

Data Interpretation and Contradiction Management

Q. How should researchers reconcile conflicting spectral assignments for this compound in published literature?

- Comparative Analysis : Compile IR, NMR, and MS data from multiple sources into a unified reference table (Table 1).

- Computational Validation : Use density functional theory (DFT) to simulate spectra and match experimental peaks. For example, Gaussian09 calculations at the B3LYP/6-311++G** level can predict ¹³C NMR shifts within ±1 ppm accuracy .

Q. Table 1: Spectral Data Comparison for this compound

| Technique | Non-Deuterated Propyne | This compound | Shift/Change |

|---|---|---|---|

| IR (C-H/C-D) | 3300 cm⁻¹ | 2120 cm⁻¹ | Δ = -1180 cm⁻¹ |

| ¹³C NMR (C-3) | 70.5 ppm | 70.2 ppm | Δ = -0.3 ppm |

| MS (M⁺) | 40 m/z | 43 m/z | Δ = +3 m/z |

Q. What methodologies are effective for identifying isotopic contamination in this compound samples, and how can contamination sources be mitigated?

- Contamination Detection : Use high-resolution MS (HRMS) to identify protium adducts (e.g., [M+H]⁺ at 41 m/z).

- Source Mitigation :

Ethical and Reproducibility Considerations

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance when publishing this compound datasets?

- Metadata Standards : Include CAS RN (e.g., [1182005-25-9] for deuterated derivatives) and isotopic purity in dataset descriptions.

- Code Sharing : Provide open-source scripts for spectral analysis (e.g., Python-based deconvolution tools).

- Repository Use : Deposit raw spectra in platforms like Zenodo or Figshare with DOIs for long-term access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.